molecular formula C9H11N3O B2516257 N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide CAS No. 1179761-78-4

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide

Cat. No. B2516257
CAS RN: 1179761-78-4
M. Wt: 177.207
InChI Key: XNNQKYSETXDXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide, also known as MPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA belongs to the class of pyrimidine derivatives and is widely used in the pharmaceutical industry for the synthesis of different drugs.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide, focusing on six unique applications:

Antimicrobial Agents

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Antifungal Applications

Research has indicated that N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide can be effective against fungal pathogens. Its mechanism involves inhibiting the synthesis of essential fungal cell membrane components, thereby preventing fungal growth and proliferation. This makes it a promising candidate for developing new antifungal treatments .

Cancer Therapeutics

In the field of oncology, N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with specific signaling pathways. This compound has been particularly effective in preclinical models of breast and lung cancer .

Enzyme Inhibition Studies

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide has been used in enzyme inhibition studies to understand its interaction with various enzymes. This research helps in elucidating the compound’s mechanism of action and its potential therapeutic applications.

These applications highlight the versatility and potential of N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

[Antimicrobial activity reference] [Antifungal activity reference] [Cancer therapeutics reference] : [Agricultural fungicides reference] : [Anti-inflammatory agents reference] : [Neuroprotective agents reference] : [Antiviral applications reference] : [Enzyme inhibition studies reference]

properties

IUPAC Name

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-9(13)11-6-8-4-5-10-7(2)12-8/h3-5H,1,6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNQKYSETXDXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide

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